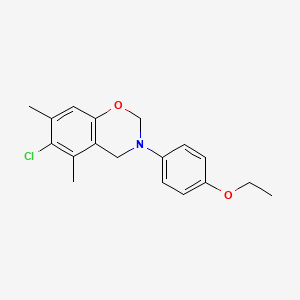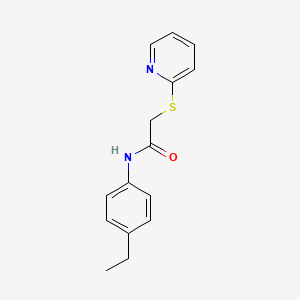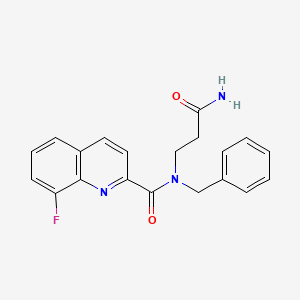![molecular formula C19H17N3O4S2 B5516108 4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)
4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide” is a specialized chemical structure with potential applications in various fields of chemistry and biochemistry. The synthesis and investigation of similar compounds have been widely explored due to their interesting chemical and physical properties.
Synthesis Analysis
Similar sulfonamide compounds have been synthesized using different methodologies. For example, Ghorab et al. (2017) described the synthesis of a series of sulfonamide derivatives using starting materials like dimethylaminomethylene and evaluating their antimicrobial activity (Ghorab, Soliman, Alsaid, & Askar, 2017). Gangapuram and Redda (2009) also synthesized N-substituted benzamide/benzene sulfonamides showing the versatility of sulfonamide chemistry (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be analyzed using X-ray crystallography and DFT (Density Functional Theory) calculations. Sarojini et al. (2012, 2013) conducted structural, spectroscopic studies, and HOMO-LUMO analysis of similar sulfonamide compounds using these methods (Sarojini, Krishnan, Kanakam, & Muthu, 2012; 2013).
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, contributing to their significant biological activities. The antimicrobial activities of these compounds have been demonstrated, as in the studies by Ghorab et al. (2017) and Gangapuram and Redda (2009). This indicates their potential as bioactive molecules (Ghorab et al., 2017; Gangapuram & Redda, 2009).
Physical Properties Analysis
The physical properties of sulfonamide compounds like solubility, melting point, and crystalline structure can be determined through experimental techniques. X-ray crystallography, as used by Sarojini et al. (2012, 2013), provides detailed insights into the crystal structure, which is crucial for understanding the physical properties of these compounds (Sarojini et al., 2012; 2013).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds are largely influenced by their molecular structure. Their reactivity, stability, and potential as ligands in complex formations are areas of interest. Research like that by Sarojini et al. (2012, 2013) offers insights into the chemical behavior of these compounds (Sarojini et al., 2012; 2013).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study reported the synthesis and antimicrobial evaluation of derivatives closely related to 4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compounds displayed potent inhibitory effects, with some showing higher activity compared to reference drugs. Molecular modeling indicated similar binding orientations and interactions within the active site of dihydropteroate synthase, suggesting a mechanism of action (Ghorab et al., 2017).
Propiedades
IUPAC Name |
4-[(4-benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-20-19(24)17-11-16(12-27-17)28(25,26)22-15-9-7-14(8-10-15)21-18(23)13-5-3-2-4-6-13/h2-12,22H,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWQSVODBGIBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)
![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)
![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)